1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Substituted Benzoyl Group: This step involves the acylation of the azetidine ring with 3-fluoro-4-methylbenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.
Formation of Pyrrolidine-2,5-dione Moiety: The final step involves the cyclization of the intermediate product to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro-substituted benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluoro-substituted benzoyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine and pyrrolidine-2,5-dione moieties contribute to the overall stability and bioactivity of the compound. The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2-one: Similar structure but lacks the dione moiety.
1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-3,5-dione: Similar structure with different substitution on the pyrrolidine ring.
Uniqueness
1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the presence of both the fluoro-substituted benzoyl group and the pyrrolidine-2,5-dione moiety, which together contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-9-2-3-10(6-12(9)16)15(21)17-7-11(8-17)18-13(19)4-5-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFODHTEPEYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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